methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is a complex organic compound featuring a chromene core fused with a cyclopentane ring, linked to a piperidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the chromene core, which can be synthesized through a cyclization reaction of a suitable precursor. The cyclopentane ring is then fused to the chromene core via a series of condensation reactions.
The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents on the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to certain bioactive molecules. Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for use in advanced materials science applications.
Mechanism of Action
The mechanism of action of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate: This compound shares a similar core structure but differs in the arrangement of the fused rings and functional groups.
Iridoid monoterpenoids: These compounds also feature a cyclopentane ring fused to a heterocycle, but they are typically derived from natural sources and have different functional groups.
Uniqueness
Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is unique due to its specific combination of a chromene core, cyclopentane ring, and piperidine carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in various fields.
Properties
IUPAC Name |
methyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-20(23)13-5-7-21(8-6-13)12-16-11-19(22)25-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKNTZUMSJJSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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